Cas no 2171238-32-5 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid structure
2171238-32-5 structure
商品名:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid
CAS番号:2171238-32-5
MF:C27H26N2O5
メガワット:458.505747318268
CID:5995678
PubChem ID:165557032

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid
    • 2171238-32-5
    • EN300-1548923
    • 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
    • インチ: 1S/C27H26N2O5/c1-16-13-18(26(31)32)11-12-24(16)29-25(30)14-17(2)28-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,17,23H,14-15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t17-/m1/s1
    • InChIKey: OJSFVSUUDUQRRV-QGZVFWFLSA-N
    • ほほえんだ: O(C(N[C@H](C)CC(NC1C=CC(C(=O)O)=CC=1C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 458.18417193g/mol
  • どういたいしつりょう: 458.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 105Ų

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548923-0.25g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
0.25g
$2239.0 2023-06-05
Enamine
EN300-1548923-5.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
5g
$7058.0 2023-06-05
Enamine
EN300-1548923-0.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
0.5g
$2336.0 2023-06-05
Enamine
EN300-1548923-1.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
1g
$2433.0 2023-06-05
Enamine
EN300-1548923-10000mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
10000mg
$10464.0 2023-09-25
Enamine
EN300-1548923-5000mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
5000mg
$7058.0 2023-09-25
Enamine
EN300-1548923-50mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
50mg
$2044.0 2023-09-25
Enamine
EN300-1548923-0.05g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
0.05g
$2044.0 2023-06-05
Enamine
EN300-1548923-10.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
10g
$10464.0 2023-06-05
Enamine
EN300-1548923-0.1g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methylbenzoic acid
2171238-32-5
0.1g
$2142.0 2023-06-05

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid 関連文献

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acidに関する追加情報

Comprehensive Overview of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid (CAS No. 2171238-32-5)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid (CAS No. 2171238-32-5) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) reagents, which are critical for solid-phase peptide synthesis (SPPS). Its unique structure, featuring a 3-methylbenzoic acid backbone and an Fmoc-protected amino group, makes it a valuable intermediate in the development of bioactive peptides and small-molecule drugs.

The growing demand for custom peptide synthesis and drug discovery has increased interest in compounds like CAS No. 2171238-32-5. Researchers often search for high-purity Fmoc-amino acids to ensure optimal yields in peptide coupling reactions. This compound’s stereochemical purity (3R configuration) is particularly important for applications requiring chiral specificity, such as enzyme inhibitors or receptor-targeted therapeutics. Recent trends in AI-driven drug design and combinatorial chemistry have further highlighted its relevance.

From a synthetic chemistry perspective, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid offers excellent solubility in common organic solvents like DMF and DCM, facilitating its use in automated peptide synthesizers. Its Fmoc group can be selectively deprotected under mild basic conditions (e.g., piperidine), making it compatible with orthogonal protection strategies. These properties align with the industry’s shift toward green chemistry and sustainable synthesis practices.

In bioconjugation and proteomics research, this compound serves as a linker molecule for attaching functional groups to peptide scaffolds. Its carboxylic acid moiety enables amide bond formation with amines, while the aromatic methyl group enhances stability against metabolic degradation. Such features are pivotal for developing long-acting peptide therapeutics, a hot topic in biopharmaceutical innovation.

Quality control of CAS No. 2171238-32-5 typically involves HPLC and mass spectrometry to verify purity (>95%) and molecular weight. Suppliers often highlight its compliance with cGMP standards, addressing the demand for research-grade chemicals in preclinical studies. As the peptide drug market expands—projected to exceed $50 billion by 2025—compounds like this will remain essential for next-generation therapeutics targeting diabetes, oncology, and autoimmune diseases.

For researchers exploring structure-activity relationships (SAR), the 3-methylbenzoic acid segment of this molecule provides a hydrophobic pharmacophore, which can influence target binding affinity. Computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets, reflecting the integration of cheminformatics in modern drug development.

In summary, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid (CAS No. 2171238-32-5) is a versatile building block for peptide-based drug discovery, combining Fmoc protection, chiral integrity, and functional adaptability. Its applications span from academic research to industrial-scale production, underscoring its importance in advancing precision medicine and therapeutic innovation.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.tiananbio.com/index_en.html
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.chem960.com/company/190540/
Hubei Rhino Pharmaceutical Tech Co.,Ltd.